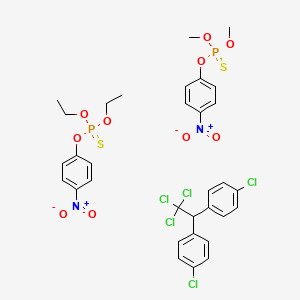
Vofatox 50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vofatox 50: is a chemical compound known for its insecticidal properties. It is commonly used in agricultural settings to control a variety of pests. The compound is effective due to its ability to interfere with the nervous system of insects, leading to their eventual death. This compound is available in various forms, including dry powder and liquid solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vofatox 50 involves several synthetic routes. One common method includes the reaction of imidacloprid and bifenthrin, which are the active components of this compound. These components are mixed in specific ratios under controlled conditions to ensure the efficacy of the final product .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated systems. The process involves the precise mixing of raw materials, followed by rigorous quality control measures to ensure consistency and safety. The final product is then packaged in various forms, such as powders and liquid solutions, for distribution .
Chemical Reactions Analysis
Types of Reactions: Vofatox 50 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its effectiveness as an insecticide.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride in an aqueous medium.
Substitution: Substitution reactions typically occur in the presence of halogenating agents like chlorine or bromine
Major Products: The major products formed from these reactions include various derivatives of imidacloprid and bifenthrin, which retain the insecticidal properties of the original compound .
Scientific Research Applications
Chemistry: In chemistry, Vofatox 50 is used as a model compound to study the mechanisms of insecticidal action. Researchers analyze its structure and reactivity to develop more effective and safer insecticides .
Biology: In biological research, this compound is used to study the effects of insecticides on various pests. It helps in understanding the resistance mechanisms developed by insects and in devising strategies to overcome them .
Industry: In the industrial sector, this compound is used in the formulation of various pest control products. Its effectiveness and long-lasting action make it a preferred choice for large-scale pest management programs .
Mechanism of Action
Vofatox 50 exerts its effects by targeting the nervous system of insects. The active components, imidacloprid and bifenthrin, bind to specific receptors in the insect’s nervous system, leading to the disruption of nerve impulses. This results in paralysis and eventually death of the insect .
Molecular Targets and Pathways:
Imidacloprid: Binds to nicotinic acetylcholine receptors, causing overstimulation and subsequent paralysis.
Bifenthrin: Interferes with sodium channels in nerve cells, disrupting normal nerve function
Comparison with Similar Compounds
Methyl Parathion: Another organophosphate insecticide with a similar mode of action but higher toxicity to humans.
Chlorpyrifos: An insecticide that also targets the nervous system but has different chemical properties and environmental impacts.
Uniqueness: Vofatox 50 is unique due to its combination of imidacloprid and bifenthrin, which provides a broad spectrum of action against various pests. Its relatively lower toxicity to humans and long-lasting effects make it a preferred choice in agricultural pest control .
Properties
CAS No. |
61952-99-6 |
|---|---|
Molecular Formula |
C32H33Cl5N2O10P2S2 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H9Cl5.C10H14NO5PS.C8H10NO5PS/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h1-8,13H;5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
InChI Key |
JHZXXVOKJQPBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-].C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















